4-溴-3-氟苯甲腈

描述

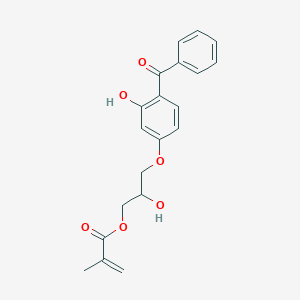

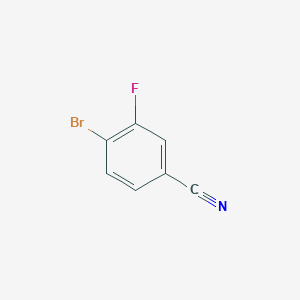

4-Bromo-3-fluorobenzonitrile (CAS Number 133059-44-6) is a benzonitrile derivative with bromide and fluoride functional groups . It is employed as a molecular scaffold for active pharmaceutical ingredients (APIs) .

Synthesis Analysis

The synthesis of 4-Bromo-3-fluorobenzonitrile begins with a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluorobenzonitrile is C7H3BrFN . It is a benzonitrile derivative with bromide and fluoride functional groups .Chemical Reactions Analysis

The bromo-substituent allows 4-bromo-3-fluorobenzonitrile to undergo palladium-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis

4-Bromo-3-fluorobenzonitrile has a molecular weight of 200.01 g/mol . It appears as white powder/crystals . The melting point is between 92 °C – 97 °C .科学研究应用

Fluorinated Building Blocks

4-Bromo-3-fluorobenzonitrile is a type of fluorinated building block . These are compounds that contain fluorine atoms and are used in the synthesis of a wide range of other chemical compounds. The presence of fluorine can significantly alter the properties of the resulting compounds, making them useful in various fields of research and industry .

Active Pharmaceutical Ingredients (APIs)

Due to its multiple functional groups, 4-bromo-3-fluorobenzonitrile is employed as a molecular scaffold for active pharmaceutical ingredients (APIs) . APIs are the substances in drugs that have therapeutic effects. The compound’s structure allows it to be modified in various ways to create different APIs .

Palladium-Catalysed Cross-Coupling Reactions

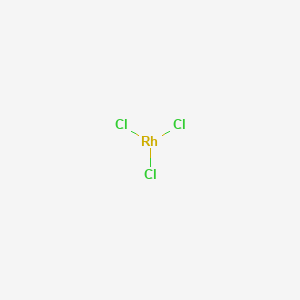

The bromo-substituent in 4-bromo-3-fluorobenzonitrile allows it to undergo palladium-catalysed cross-coupling reactions . These are important reactions in organic chemistry, used to form carbon-carbon bonds. This makes 4-bromo-3-fluorobenzonitrile valuable in the synthesis of complex organic molecules .

OLED Intermediates

4-Bromo-3-fluorobenzonitrile is used as an intermediate in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones .

Electronic Intermediates

In addition to its use in OLEDs, 4-bromo-3-fluorobenzonitrile is also used as an intermediate in other electronic applications . This includes the production of semiconductors and other electronic components .

Synthesis of Heterocycles

4-Bromo-3-fluorobenzonitrile is used in the synthesis of heterocycles . Heterocyclic compounds contain a ring of atoms with at least two different elements. These compounds are prevalent in nature and are often biologically active, making them important in pharmaceutical research .

Liquid Crystals

4-Bromo-3-fluorobenzonitrile is used in the synthesis of liquid crystals . Liquid crystals are substances that have properties between those of conventional liquids and those of solid crystals. They are used in a variety of applications, including LCD screens .

Chemical Intermediates

Finally, 4-bromo-3-fluorobenzonitrile is used as a chemical intermediate in various other chemical reactions . As an intermediate, it is used in the production of a wide range of other chemical compounds .

作用机制

Target of Action

4-Bromo-3-fluorobenzonitrile is a benzonitrile derivative with bromide and fluoride functional groups . It is primarily used as a molecular scaffold for active pharmaceutical ingredients (APIs) . The specific targets of 4-Bromo-3-fluorobenzonitrile can vary depending on the APIs it is used to synthesize.

Mode of Action

The bromo-substituent in 4-Bromo-3-fluorobenzonitrile allows it to undergo palladium-catalysed cross-coupling reactions . This property is often exploited in the synthesis of various APIs, where the compound can interact with its targets to induce desired changes.

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-3-fluorobenzonitrile are dependent on the APIs it is used to synthesize. For instance, when used in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines, the compound is involved in pathways that lead to a reduction in the mutation frequency caused by the binding of azide to DNA .

Result of Action

The molecular and cellular effects of 4-Bromo-3-fluorobenzonitrile’s action are largely determined by the APIs it is used to synthesize. For example, in the case of bichalcophene fluorobenzamidines, these antimutagens demonstrate a 69% reduction in the mutation frequency caused by the binding of azide to DNA .

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569428 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorobenzonitrile | |

CAS RN |

133059-44-6 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

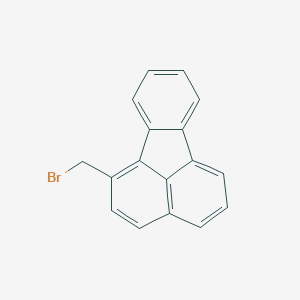

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-bromo-3-fluorobenzonitrile interact with its biological targets to potentially combat Alzheimer's and Parkinson's diseases?

A1: The research suggests that 4-bromo-3-fluorobenzonitrile might exert its therapeutic effects by inhibiting key enzymes implicated in Alzheimer's and Parkinson's diseases. [] Specifically, in silico studies employing molecular docking and molecular dynamics simulations explored the compound's binding affinity towards acetylcholinesterase, butyrylcholinesterase, and tumor necrosis factor-alpha converting enzyme. These enzymes play critical roles in neuroinflammation and neurotransmitter regulation, processes often disrupted in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While these computational studies provide promising insights, further in vitro and in vivo investigations are necessary to confirm these interactions and elucidate the compound's precise mechanism of action.

Q2: What computational chemistry methods were employed to study 4-bromo-3-fluorobenzonitrile and predict its potential therapeutic properties?

A2: The research utilized a combination of computational techniques to investigate 4-bromo-3-fluorobenzonitrile's properties. [] Hirshfeld surface analysis helped visualize and quantify intermolecular interactions within the compound's crystal structure. Natural bond orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis provided insights into the nature and origins of the attractive forces stabilizing the crystal structure. Molecular docking simulations were performed to predict the binding mode and affinity of the compound towards target enzymes implicated in Alzheimer's and Parkinson's diseases. Furthermore, molecular dynamics simulations were carried out to evaluate the stability of these predicted interactions over time. These computational studies offer a valuable foundation for understanding the compound's potential and guiding further experimental investigations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)